CID 71355875
Description
Its structural characterization may involve mass spectrometry (MS) techniques, such as collision-induced dissociation (CID), which is widely used for elucidating molecular fragmentation patterns .
Properties
Molecular Formula |
Cu2Sb |
|---|---|
Molecular Weight |
248.85 g/mol |
InChI |
InChI=1S/2Cu.Sb |
InChI Key |
FLBFYPUBYVHESI-UHFFFAOYSA-N |
Canonical SMILES |
[Cu].[Cu].[Sb] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The compound is synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained. Common reagents used in the synthesis include organic solvents, acids, and bases.
Chemical Reactions Analysis
Search Results Review
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Result : Focuses on CID 78061899 (EVT-14845461), detailing substitution and functional group reactions but does not mention CID 71355875.
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Result : Lists multiple PubChem CIDs (e.g., 8266, 8295, 8296, 8326, 31356) in a regulatory context but omits this compound .
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Result : Provides PubChem’s general database description but lacks specific entries for this compound .
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Remaining Results ( , , – ) : Discuss unrelated compounds, synthesis methods, or frameworks for chemical interaction analysis but do not reference this compound.
Potential Causes for Data Absence
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Typographical Error : Verify the CID for accuracy (e.g., 71355875 vs. 78061899 in Result).
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Undocumented Compound : The compound may not be cataloged in PubChem or other public databases.
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Proprietary Restrictions : this compound could be part of unpublished research or proprietary data.
Recommended Actions
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Cross-Check the CID via PubChem to confirm its validity.
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Consult Regulatory Databases (e.g., EPA’s CDR) for unpublished industrial submissions.
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Review Patent Literature (e.g., Google Patents) for proprietary synthesis routes or applications .
Given the absence of this compound in accessible scientific literature and databases, further targeted investigation is required to address this query.
Scientific Research Applications
CID 71355875 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. Its unique reactivity makes it valuable for developing new chemical compounds and materials.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and pathways. It may be used in experiments to understand its impact on biological systems.
Medicine: The compound is investigated for its potential therapeutic applications. Researchers explore its effects on different diseases and conditions, aiming to develop new treatments.
Industry: this compound is utilized in industrial applications, including the production of specialized chemicals and materials. Its properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of CID 71355875 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Bile Acid Derivatives
Bile acids, such as taurocholic acid (CID 6675) and taurolithocholic acid (CID 439763) , share steroidal backbones and sulfated or conjugated side chains. These compounds are critical for lipid digestion and cellular signaling. Key comparisons include:
*Structural inference based on comparison to betulin derivatives (see §2.2).
Key Findings :
Triterpenoid Inhibitors
Betulin (CID 72326) and betulinic acid (CID 64971) are pentacyclic triterpenoids with demonstrated antiviral and antitumor activity. Comparisons with this compound include:
Key Findings :
- Betulin derivatives often require functionalization (e.g., carboxylation in CID 64971) to enhance bioavailability and target specificity. This compound may follow similar optimization trends .
- Unlike betulin, which is a precursor, this compound could exhibit improved solubility if modified with groups like caffeoyl (as seen in 3-O-caffeoyl betulin, CID 10153267 ) .
Functional Comparison with Pharmacological Agents
Substrate vs. Inhibitor Roles
Compounds like ginkgolic acid (CID 5469634) and irbesartan (CID 3749) highlight the diversity of CID-classified molecules:
| Compound | This compound (Hypothesized) | Ginkgolic Acid (CID 5469634) | Irbesartan (CID 3749) |
|---|---|---|---|
| Primary Function | Undefined | Lipase inhibitor | Angiotensin II receptor blocker |
| Structural Motifs | Likely complex scaffold | Alkylphenol with long-chain | Tetrazole-imidazole biphenyl |
| Therapeutic Use | Research compound | Anti-obesity (preclinical) | Hypertension treatment |
Key Findings :
- This compound’s functional classification remains unclear but may align with enzyme modulation or receptor interaction, given the prevalence of such roles in related CIDs .
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